molecular formula C9H21NO B13721476 rac erythro-3-Aminononan-2-ol

rac erythro-3-Aminononan-2-ol

Cat. No.: B13721476
M. Wt: 159.27 g/mol
InChI Key: SKURPTBUALFOED-DTWKUNHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac erythro-3-Aminononan-2-ol typically involves the racemization of amino acids. One common method is the use of amino acid racemases, which convert L-amino acids to their D-enantiomers . High-performance liquid chromatography (HPLC) is often employed to measure the activity of these racemases .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar racemization techniques, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: rac erythro-3-Aminononan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

rac erythro-3-Aminononan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac erythro-3-Aminononan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

  • (2R,3S)-rel-3-Amino-2-nonanol
  • 2-Nonanol, 3-amino-, (2R,3S)-rel-
  • 2-Nonanol, 3-amino-, (R,S)-**

Uniqueness: rac erythro-3-Aminononan-2-ol is unique due to its specific stereochemistry and its applications in proteomics research. Its ability to undergo racemization and its solubility in organic solvents make it a valuable compound for various scientific studies .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

(2S,3R)-3-aminononan-2-ol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9+/m0/s1

InChI Key

SKURPTBUALFOED-DTWKUNHWSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N

Canonical SMILES

CCCCCCC(C(C)O)N

Origin of Product

United States

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